3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile
Overview
Description
3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile: is a chemical compound with the molecular formula C14H18N2 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a benzonitrile group attached to a piperidine ring, which is further substituted with a methyl group.
Mechanism of Action
Target of Action
Similar compounds have been noted to interact with tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis.
Mode of Action
For instance, imatinib, a similar compound, inhibits the activity of tyrosine kinases .
Result of Action
If it acts similarly to imatinib, it may lead to the inhibition of cell growth and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile typically involves the reaction of 4-methylpiperidine with a suitable benzonitrile derivative. One common method is the alkylation of 4-methylpiperidine with 3-chlorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the compound.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It is also employed in the synthesis of bioactive molecules for drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a valuable scaffold for designing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of polymers and other advanced materials.
Comparison with Similar Compounds
- 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Comparison: 3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological activity, highlighting its uniqueness in scientific research and industrial applications.
Properties
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-12-5-7-16(8-6-12)11-14-4-2-3-13(9-14)10-15/h2-4,9,12H,5-8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKXBWHRCMUFKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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